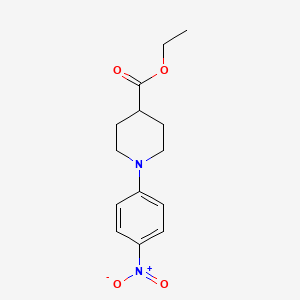

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(18)19/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEIOUCEYOYBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383861 |

Source

|

| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216985-30-7 |

Source

|

| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of contemporary drug discovery, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics. This guide focuses on a specific, synthetically valuable derivative: Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate.

The introduction of a 4-nitrophenyl group onto the piperidine nitrogen via a nucleophilic aromatic substitution (SNAr) reaction creates a versatile intermediate. The electron-withdrawing nature of the nitro group is pivotal, not only facilitating the synthesis but also serving as a chemical handle for further functionalization, most commonly through reduction to an aniline derivative. This subsequent derivative is often a key building block in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to analgesic, anti-inflammatory, and antiviral agents.[2]

This technical guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, and the foundational logic behind the experimental design for this compound, equipping researchers with the knowledge to effectively synthesize and utilize this important chemical intermediate.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and key computed properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 216985-30-7 | [3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [3][4] |

| Molecular Weight | 278.30 g/mol | [3][4] |

| Appearance | Predicted: Pale yellow to yellow solid | Inferred |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Predicted: Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). Sparingly soluble in alcohols. Insoluble in water. | Inferred |

| Topological Polar Surface Area (TPSA) | 75.4 Ų | [3] |

| XLogP3 | 2.6 | [3] |

Section 2: Synthesis and Mechanism

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for attaching nucleophiles, such as the secondary amine of a piperidine, to an aromatic ring that is activated by a strong electron-withdrawing group, like a nitro group.[5]

The SNAr Mechanism: A Stepwise Approach

The SNAr reaction of 1-fluoro-4-nitrobenzene with ethyl piperidine-4-carboxylate proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the carbon atom of the benzene ring that is bonded to the fluorine. This fluorine is the most activated position due to the strong electron-withdrawing effect of the para-nitro group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]

-

Elimination of the Leaving Group and Aromatization: The aromaticity of the ring is then restored by the elimination of the fluoride ion, which is an excellent leaving group. This step yields the final product, this compound.

The overall workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general SNAr methodologies.[6][7] Researchers should perform their own optimizations.

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of the piperidine starting material).

-

Add 1-fluoro-4-nitrobenzene (1.05 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

-

Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Section 3: Spectroscopic and Analytical Characterization

Characterization is critical to confirm the identity and purity of the synthesized compound. While a public, experimentally verified spectrum for this specific molecule is not available, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 8.15-8.25 (d, 2H): Aromatic protons ortho to the nitro group.

-

δ 6.90-7.00 (d, 2H): Aromatic protons meta to the nitro group.

-

δ 4.10-4.20 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 3.90-4.00 (m, 2H): Piperidine protons at positions 2 and 6 (equatorial).

-

δ 3.10-3.20 (m, 2H): Piperidine protons at positions 2 and 6 (axial).

-

δ 2.50-2.65 (m, 1H): Piperidine proton at position 4.

-

δ 1.90-2.10 (m, 2H): Piperidine protons at positions 3 and 5 (equatorial).

-

δ 1.70-1.85 (m, 2H): Piperidine protons at positions 3 and 5 (axial).

-

δ 1.20-1.30 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~174: Ester carbonyl carbon (C=O).

-

δ ~152: Aromatic carbon attached to the piperidine nitrogen.

-

δ ~140: Aromatic carbon attached to the nitro group.

-

δ ~126: Aromatic carbons ortho to the nitro group.

-

δ ~112: Aromatic carbons meta to the nitro group.

-

δ ~61: Methylene carbon of the ethyl ester (-OCH₂).

-

δ ~48: Piperidine carbons at positions 2 and 6.

-

δ ~41: Piperidine carbon at position 4.

-

δ ~28: Piperidine carbons at positions 3 and 5.

-

δ ~14: Methyl carbon of the ethyl ester (-CH₃).

Predicted FT-IR Spectrum (KBr Pellet)

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic).

-

~1730 cm⁻¹: C=O stretching (ester).

-

~1590 & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.[8]

-

~1250 cm⁻¹: C-O stretching (ester).

-

~1100 cm⁻¹: C-N stretching.

High-Performance Liquid Chromatography (HPLC)

An adapted reverse-phase HPLC method can be used for purity analysis.[9]

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV at 254 nm.

Section 4: Reactivity, Stability, and Safety

Chemical Reactivity

The key points of reactivity for this compound are centered around the nitro group and the ester functionality.

-

Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine. This is commonly achieved using reagents such as:

-

Tin(II) chloride (SnCl₂) in an acidic medium.

-

Catalytic hydrogenation (e.g., H₂, Pd/C). This transformation yields Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate, a crucial precursor for further amide couplings or other derivatizations in drug synthesis.

-

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH or NaOH).

Stability and Storage

-

Stability: The compound is generally stable under standard laboratory conditions. It should be protected from strong acids, strong bases, and strong reducing agents.

-

Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[10][11]

Safety and Handling

No specific toxicology data is available for this compound. The following recommendations are based on the safety profiles of structurally related compounds, such as N-aryl piperidines and nitroaromatics.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Fire Safety: While not highly flammable, nitroaromatic compounds can be combustible. Keep away from open flames and high heat.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a valuable synthetic intermediate whose true potential is realized upon the transformation of its nitro group. Its synthesis via a robust SNAr reaction is straightforward and scalable. The resulting amino derivative provides a critical entry point into a vast chemical space, enabling the construction of complex molecular architectures for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers, providing the necessary chemical and procedural insights to effectively utilize this compound in their drug discovery endeavors.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). rsc.org. Retrieved from [Link]

-

ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate. (n.d.). SpectraBase. Retrieved from [Link]

-

ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). (n.d.). Angene Chemical. Retrieved from [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (2020). Organic Syntheses. Retrieved from [Link]

-

Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1982). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic aromatic substitution of the nitro-group. (1979). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... (n.d.). ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. (n.d.). UCL Discovery. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved from [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2011). ResearchGate. Retrieved from [Link]

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (2009). Google Patents.

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules. Retrieved from [Link]

-

ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (2020). ResearchGate. Retrieved from [Link]

-

Ethyl 1-benzylpiperidine-4-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. (2018). SIELC Technologies. Retrieved from [Link]

-

FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)... (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 3. angenesci.com [angenesci.com]

- 4. 216985-30-7 CAS MSDS (ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | SIELC Technologies [sielc.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The document details the strategic selection of the synthetic route, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway. It offers a meticulous, step-by-step experimental protocol, an in-depth mechanistic discussion, and a thorough characterization of the starting materials and the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both a practical laboratory manual and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is a significant scaffold in medicinal chemistry. The presence of the nitrophenyl group allows for further functionalization, such as reduction to the corresponding aniline, which can then be used in the synthesis of a wide array of more complex molecules. The piperidine-4-carboxylate moiety is a common feature in many biologically active compounds.

Several synthetic strategies can be envisioned for the formation of the N-aryl bond in this molecule, including Buchwald-Hartwig amination and Ullmann condensation. However, the Nucleophilic Aromatic Substitution (SNAr) reaction presents the most direct, efficient, and cost-effective approach for this specific target. The strong electron-withdrawing nature of the nitro group on the phenyl ring activates the aromatic system towards nucleophilic attack, making it highly susceptible to substitution by the secondary amine of the piperidine ring.

This guide will focus exclusively on the SNAr-mediated synthesis, providing a robust and reproducible protocol.

The Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the reaction between 1-fluoro-4-nitrobenzene and ethyl isonipecotate (ethyl piperidine-4-carboxylate). The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nitrogen atom of ethyl isonipecotate acts as the nucleophile, attacking the carbon atom bearing the fluorine on the 1-fluoro-4-nitrobenzene ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which stabilizes the intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.

Reaction Mechanism Workflow

Caption: The SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | 141.10 | 1.41 g | 10.0 | >99% |

| Ethyl Isonipecotate | 1126-09-6 | 157.21 | 1.57 g | 10.0 | >98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 15.0 | >99% |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - | Anhydrous |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Reagent Grade |

| Hexane | 110-54-3 | 86.18 | As needed | - | Reagent Grade |

| Brine (sat. NaCl aq.) | - | - | As needed | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol), ethyl isonipecotate (1.57 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water.

-

A yellow precipitate of the crude product should form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash the filter cake with water (3 x 30 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: If necessary, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).

-

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of this compound

| Property | Value |

| CAS Number | 216985-30-7 |

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.31 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 98-100 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.16 (d, J = 9.2 Hz, 2H, Ar-H), 6.85 (d, J = 9.2 Hz, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (d, J = 13.2 Hz, 2H, NCH₂), 3.05 (t, J = 12.4 Hz, 2H, NCH₂), 2.50 (tt, J = 11.2, 4.0 Hz, 1H, CH), 2.05-1.95 (m, 2H, CH₂), 1.90-1.80 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 174.5, 152.0, 138.0, 126.0, 112.0, 60.8, 48.0, 41.0, 28.0, 14.3.

-

FTIR (KBr, cm⁻¹): 2925 (C-H stretch), 1730 (C=O ester stretch), 1595 & 1320 (NO₂ asymmetric and symmetric stretch), 1515 (C=C aromatic stretch), 1245 (C-O stretch), 830 (p-substituted benzene C-H bend).

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and characterization process.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear, verifiable steps.

-

Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product.

-

Product Isolation: The precipitation of the product upon addition to water provides a straightforward initial purification step and a visual confirmation of product formation.

-

Characterization: The provided spectroscopic data (¹H NMR, ¹³C NMR, and FTIR) and the melting point serve as definitive benchmarks for confirming the identity and purity of the synthesized compound. Any significant deviation from these values would indicate the presence of impurities or an incorrect structure.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and efficient method, well-suited for laboratory-scale preparation. The procedure outlined in this guide, from the selection of reagents to the final characterization, provides a comprehensive and reliable pathway for obtaining this valuable synthetic intermediate. The detailed mechanistic explanation and workflow diagrams are intended to provide researchers with not only a practical guide but also a deeper understanding of the chemical transformations involved.

References

-

Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; Wiley, 2019. [Link]

-

Ethyl 4-piperidinecarboxylate. PubChem Compound Summary for CID 70770. National Center for Biotechnology Information. [Link][1]

-

1-Fluoro-4-nitrobenzene. PubChem Compound Summary for CID 9637. National Center for Biotechnology Information. [Link]

-

Ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate. Angene Chemical, CAS No. 216985-30-7. [Link][2]

Sources

An In-depth Technical Guide to Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

CAS Number: 216985-30-7

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a key chemical intermediate in contemporary drug discovery and development. The document details its chemical and physical properties, outlines robust synthetic protocols, and provides in-depth analysis of its characterization through various spectroscopic techniques. Furthermore, this guide explores the compound's significant applications in medicinal chemistry and outlines stringent safety and handling procedures. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and its ability to interact with a wide range of biological targets.[1][2][3] this compound, with the confirmed Chemical Abstracts Service (CAS) number 216985-30-7, has emerged as a valuable building block in medicinal chemistry.[4] Its structure, featuring a piperidine core N-substituted with an electron-withdrawing nitrophenyl group and a versatile ethyl ester at the 4-position, makes it a strategic starting material for the synthesis of complex molecular architectures.[5] This guide aims to provide a detailed technical resource on this compound, consolidating essential information for its effective and safe use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 216985-30-7 | [4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [4] |

| Molecular Weight | 278.31 g/mol | [4] |

| Appearance | Likely a solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

Synthesis of this compound

The synthesis of N-aryl piperidines is a cornerstone of medicinal chemistry. Two primary strategies are commonly employed for the preparation of this compound: Nucleophilic Aromatic Substitution (SNA r) and the Buchwald-Hartwig amination.

Synthetic Pathways

-

Nucleophilic Aromatic Substitution (SNA r): This is a classical and often cost-effective method for forming aryl-nitrogen bonds. The reaction proceeds via the attack of a nucleophile, in this case, the secondary amine of ethyl piperidine-4-carboxylate, on an electron-deficient aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group on the phenyl ring, is crucial for activating the ring towards nucleophilic attack. The reaction typically involves a suitable base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for the formation of C-N bonds. It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNA r reactions. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl piperidine.

The choice between these two methods often depends on the availability and cost of starting materials, desired scale of the reaction, and tolerance of other functional groups in more complex syntheses.

Figure 1: General synthetic workflows for this compound.

Detailed Experimental Protocol (Nucleophilic Aromatic Substitution)

This protocol describes a general procedure for the synthesis of this compound via SNA r, which is often favored for its operational simplicity and cost-effectiveness on a larger scale.

Materials:

-

Ethyl piperidine-4-carboxylate

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Analytical Characterization

Figure 2: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group, typically in the downfield region (δ 7.0-8.5 ppm). The protons on the piperidine ring will appear as multiplets in the upfield region (δ 1.5-4.0 ppm). The ethyl ester group will be characterized by a quartet for the methylene protons (–OCH₂CH₃) and a triplet for the methyl protons (–OCH₂CH₃).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbonyl carbon of the ester will appear around δ 170-175 ppm. The carbons of the piperidine ring and the ethyl group will resonate in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

~1730 cm⁻¹: Strong C=O stretching vibration of the ethyl ester.

-

~1520 and ~1340 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

-

~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine and ethyl groups.

-

~1600 and ~1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 279.13. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2][3][5] The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing multiple avenues for structural elaboration.

This compound and its derivatives are of significant interest in the development of:

-

Analgesics: The piperidine scaffold is a key component of many opioid and non-opioid analgesics.[10]

-

Antipsychotics and Antidepressants: A number of central nervous system (CNS) active agents incorporate the N-arylpiperidine motif.

-

Anticancer Agents: Piperidine derivatives have shown promise as anticancer agents through various mechanisms of action.[1]

-

Antiviral and Antimicrobial Agents: The piperidine ring is found in several compounds with demonstrated antiviral and antimicrobial properties.[1][11]

The ability to readily modify both the aromatic and piperidine portions of this compound makes it a valuable tool for generating compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies in lead optimization.

Safety and Handling

As a nitroaromatic compound and a piperidine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[12][13][14][15]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A laboratory coat, long pants, and closed-toe shoes.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention. A specific Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a chemical intermediate of significant value in the field of drug discovery and development. Its straightforward synthesis, versatile functional groups, and the prevalence of the N-arylpiperidine scaffold in bioactive molecules underscore its importance. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, applications, and safe handling procedures. By adhering to the principles and protocols outlined herein, researchers can effectively and safely utilize this compound to advance their research and development endeavors.

References

-

Chemius. (n.d.). nitro razredčilo. Retrieved January 18, 2026, from [Link].

- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

YouTube. (2024, June 7). Nitration reaction safety. Retrieved January 18, 2026, from [Link].

-

GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved January 18, 2026, from [Link].

-

New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved January 18, 2026, from [Link].

-

Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved January 18, 2026, from [Link].

-

National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved January 18, 2026, from [Link].

-

Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved January 18, 2026, from [Link].

-

UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved January 18, 2026, from [Link].

-

Angene. (n.d.). ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). Retrieved January 18, 2026, from [Link].

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 18, 2026, from [Link].

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 18, 2026, from [Link].

-

National Institutes of Health. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved January 18, 2026, from [Link].

-

Wikipedia. (n.d.). Piperidine. Retrieved January 18, 2026, from [Link].

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved January 18, 2026, from [Link].

-

National Institutes of Health. (n.d.). Piperidine. Retrieved January 18, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 18, 2026, from [Link].

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 18, 2026, from [Link].

-

Ikigai Corporation. (n.d.). Pharmaceutical intermediates. Retrieved January 18, 2026, from [Link].

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 18, 2026, from [Link].

-

IOSR Journal. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved January 18, 2026, from [Link].

-

National Institutes of Health. (n.d.). (4-Nitrophenyl) 2-ethylpiperidine-1-carboxylate. Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Retrieved January 18, 2026, from [Link].

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved January 18, 2026, from [Link].

-

PubMed. (2010). Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates. Retrieved January 18, 2026, from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. iris.unica.it [iris.unica.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. nj.gov [nj.gov]

An In-depth Technical Guide to the NMR Analysis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Introduction: The Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, underpinning crucial stages from initial drug discovery to manufacturing and quality control.[1][2] Its power lies in its ability to provide detailed atomic-level information about the structure and purity of molecules, making it a primary tool for the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] For a molecule such as Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a comprehensive NMR analysis serves not only to confirm its chemical identity but also to quantify its purity and identify any potential impurities.[3] This guide provides a detailed walkthrough of the ¹H and ¹³C NMR analysis of this compound, intended for researchers, scientists, and drug development professionals.

Molecular Structure and a Priori Considerations

Before delving into the spectral analysis, it is crucial to understand the molecular structure of this compound. The molecule consists of a central piperidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with an ethyl carboxylate group. This structure presents several key features that will manifest in the NMR spectra:

-

Aromatic Protons: The 4-nitrophenyl group contains a set of aromatic protons whose chemical shifts will be significantly influenced by the electron-withdrawing nitro group.

-

Piperidine Ring Protons: The piperidine ring is a saturated heterocyclic system. The protons on this ring will exhibit characteristic chemical shifts and coupling patterns, often complicated by the ring's conformational flexibility.

-

Ethyl Ester Protons: The ethyl group of the ester will give rise to a characteristic quartet and triplet pattern.

A diagram of the molecular structure with atom numbering is presented below to facilitate the discussion of NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the use of appropriate instrument parameters.

Step 1: Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.[1][5][6]

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be considered. The choice of solvent will affect the chemical shifts of the analyte.[1][8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][8]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be around 4-5 cm.[8]

-

Filtering (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.[1][8]

Caption: Workflow for NMR sample preparation.

Step 2: NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[9]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (NS) to a multiple of 8 (e.g., 16 or 32) for good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay (D1) of 2-5 seconds is recommended.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, piperidine, and ethyl ester protons. The analysis below is based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | d | 2H | H-9, H-11 | Protons ortho to the electron-withdrawing nitro group are significantly deshielded and appear far downfield. They are coupled to the protons at H-8 and H-12, resulting in a doublet. |

| ~6.85 | d | 2H | H-8, H-12 | Protons meta to the nitro group are less deshielded than the ortho protons. They are coupled to H-9 and H-11, appearing as a doublet. |

| ~4.15 | q | 2H | H-14 | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~3.90 | m | 2H | H-2e, H-6e | The equatorial protons at C-2 and C-6 are deshielded by the adjacent nitrogen and appear as a complex multiplet. |

| ~3.00 | m | 2H | H-2a, H-6a | The axial protons at C-2 and C-6 are typically more shielded than their equatorial counterparts and appear as a complex multiplet. |

| ~2.50 | m | 1H | H-4 | The methine proton at C-4 is adjacent to the ester group and is expected to be a multiplet due to coupling with the neighboring methylene protons. |

| ~2.00 | m | 2H | H-3e, H-5e | The equatorial protons at C-3 and C-5 appear as a complex multiplet. |

| ~1.80 | m | 2H | H-3a, H-5a | The axial protons at C-3 and C-5 are generally more shielded and appear as a complex multiplet. |

| ~1.25 | t | 3H | H-15 | The methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | C-13 | The carbonyl carbon of the ester is highly deshielded and appears at the lowest field. |

| ~152.0 | C-7 | The aromatic carbon directly attached to the nitrogen of the piperidine ring is significantly deshielded. |

| ~146.0 | C-10 | The aromatic carbon bearing the nitro group is also strongly deshielded. |

| ~125.0 | C-9, C-11 | The aromatic carbons ortho to the nitro group. |

| ~112.0 | C-8, C-12 | The aromatic carbons meta to the nitro group are the most shielded of the aromatic carbons. |

| ~60.5 | C-14 | The methylene carbon of the ethyl ester is attached to an oxygen atom. |

| ~48.0 | C-2, C-6 | The carbons adjacent to the nitrogen in the piperidine ring. |

| ~41.0 | C-4 | The methine carbon of the piperidine ring. |

| ~28.0 | C-3, C-5 | The methylene carbons of the piperidine ring. |

| ~14.0 | C-15 | The methyl carbon of the ethyl ester is the most shielded carbon in the molecule. |

Data Processing and Interpretation: A Self-Validating System

The raw NMR data (Free Induction Decay or FID) must be processed to obtain the final spectrum. This typically involves Fourier transformation, phase correction, baseline correction, and referencing.

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. emerypharma.com [emerypharma.com]

- 5. organomation.com [organomation.com]

- 6. scribd.com [scribd.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Mass spectrometry of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. This compound is a molecule of interest, embodying structural motifs common in medicinal chemistry, including a piperidine core, a nitroaromatic moiety, and an ethyl ester. Understanding its behavior under mass spectrometric analysis is critical for its identification, quantification in complex matrices, and the characterization of its metabolites or degradation products.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict the intricate fragmentation pathways based on first principles of ion chemistry, and provide actionable experimental protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves in the gas phase.

Molecular Profile and Structural Characteristics

A thorough analysis begins with a fundamental understanding of the molecule's properties. These parameters are foundational for predicting its mass spectrometric behavior and for interpreting the resulting data.

| Property | Value | Source |

| Chemical Name | This compound | Angene Chemical[1] |

| CAS Number | 216985-30-7 | Angene Chemical[1] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | PubChem[2] |

| Average Molecular Weight | 278.30 g/mol | PubChem[2] |

| Monoisotopic Mass | 278.126657 Da | PubChem[2] |

The monoisotopic mass is the critical value for high-resolution mass spectrometry, representing the sum of the masses of the most abundant isotopes of each element.

Caption: Structure of this compound.

Selection of Ionization Technique: A Deliberate Choice

The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties and the desired analytical outcome (e.g., molecular weight confirmation vs. structural elucidation).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and semi-polar molecules, making it the preferred method for liquid chromatography-mass spectrometry (LC-MS) analysis. Given the presence of the tertiary amine in the piperidine ring, this compound is expected to ionize efficiently in positive ion mode. The basic nitrogen atom is a prime site for protonation, leading to the formation of a stable protonated molecule, [M+H]⁺, with an expected m/z of 279.1339. This ion serves as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.

Electron Ionization (EI)

EI is a "hard" ionization technique typically coupled with gas chromatography (GC).[3] It involves bombarding the analyte with high-energy electrons (70 eV), causing extensive fragmentation.[3] While the target molecule has a moderate molecular weight, its volatility may be sufficient for GC analysis. A key feature of nitroaromatic compounds in EI-MS is the frequent presence of a discernible molecular ion (M⁺˙), a result of the charge-stabilizing ability of the aromatic ring.[4] This makes EI a valuable tool for unambiguous molecular weight determination and for creating a reproducible fragmentation "fingerprint" that can be compared against spectral libraries.[3]

Caption: Decision workflow for selecting the appropriate ionization method.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a series of product ions whose masses reveal the molecule's underlying framework.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 279.13)

The fragmentation of the protonated molecule is driven by the stability of the resulting fragments. The most probable pathways involve cleavages around the ester, the piperidine ring, and the nitro group.

-

Loss of the Ethyl Group and Ethylene: A primary fragmentation route for the ethyl ester involves the neutral loss of ethylene (C₂H₄, 28.03 Da) via a McLafferty-type rearrangement, leading to the carboxylic acid fragment at m/z 251.10 .

-

Cleavage of the Ester Moiety: Direct cleavage can result in the loss of the entire ethoxycarbonyl group (-COOEt, 73.03 Da) or related fragments. A significant fragment often arises from the loss of ethyl formate (HCOOC₂H₅, 74.04 Da), yielding a fragment at m/z 205.09 . This corresponds to the 1-(4-nitrophenyl)piperidine cation.

-

Piperidine Ring Opening: Alpha-cleavage is a characteristic fragmentation for amines and piperidine structures.[5] Cleavage of the C-C bonds adjacent to the protonated nitrogen can lead to various ring-opened fragments.

-

Fragmentation of the Nitrophenyl Group: Nitroaromatic compounds characteristically lose nitric oxide (NO, 29.99 Da) and nitrogen dioxide (NO₂, 46.01 Da).[4][6] The loss of NO₂ from the m/z 205.09 fragment would produce an ion at m/z 159.08 .

Caption: Predicted ESI-MS/MS fragmentation pathways for [M+H]⁺.

Summary of Predicted Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |

| 279.13 | 251.10 | 28.03 | Ethylene (C₂H₄) |

| 279.13 | 205.09 | 74.04 | Ethyl Formate (C₃H₄O₂) |

| 205.09 | 159.08 | 46.01 | Nitrogen Dioxide (NO₂) |

| 205.09 | 122.04 | 83.05 | Piperidine fragment (C₅H₉) |

Standardized Analytical Protocol: LC-MS/MS

To ensure reproducibility and accuracy, a standardized protocol is essential. The following serves as a robust starting point for method development.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1 µg/mL for direct infusion or 10-100 ng/mL for LC-MS analysis.

Liquid Chromatography Conditions

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Q-TOF or Orbitrap)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 450 °C.

-

MS¹ Scan Range: m/z 50-500.

-

MS² Acquisition: Data-Dependent Acquisition (DDA).

-

Precursor Isolation Window: 1.0 Da.

-

Collision Energy: Ramp from 15-40 eV to generate a comprehensive fragmentation spectrum.

-

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on the logical application of analytical principles. By selecting ESI in positive mode, researchers can readily observe the protonated molecule [M+H]⁺. Subsequent MS/MS analysis provides a rich fragmentation pattern, with characteristic losses of ethylene from the ester, cleavages leading to the 1-(4-nitrophenyl)piperidine cation, and signature losses of NO₂ from the nitroaromatic ring. This guide provides the foundational knowledge, predictive data, and experimental framework necessary for scientists to confidently identify and characterize this compound, thereby supporting the rigorous demands of modern pharmaceutical and chemical research.

References

-

Parshintsev, J., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. Available at: [Link]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

-

Peres, D. D., et al. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

-

NIST. Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Available at: [Link]

-

SIELC Technologies. (2018). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. Available at: [Link]

-

Coldwell, K. M., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

-

Chromedia. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

-

SIELC Technologies. (2018). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. Available at: [Link]

-

Angene Chemical. ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). Available at: [Link]

-

da Silva, G. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubChem. (4-Nitrophenyl) 2-ethylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. (4-Nitrophenyl) 2-ethylpiperidine-1-carboxylate | C14H18N2O4 | CID 53234165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a key synthetic intermediate in medicinal chemistry. The document delineates a robust and validated protocol for its synthesis via nucleophilic aromatic substitution (SNAr), supported by a detailed mechanistic rationale. Furthermore, it establishes a self-validating analytical workflow for the unequivocal characterization of the molecule, integrating spectroscopic and chromatographic techniques. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required for the synthesis, purification, and characterization of this and structurally related N-arylpiperidine scaffolds, which are prevalent in a multitude of biologically active agents.[1]

Introduction: The Strategic Importance of the N-(4-nitrophenyl)piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry.[1] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, facilitating optimal interactions with biological targets. The introduction of an N-aryl substituent, particularly a 4-nitrophenyl group, significantly modulates the electronic and steric properties of the piperidine core. The potent electron-withdrawing nature of the nitro group makes this scaffold a versatile precursor for a variety of chemical transformations, most notably the reduction of the nitro group to an aniline, which can then be further functionalized. This strategic handle is invaluable in the construction of compound libraries for drug discovery programs targeting a wide array of therapeutic areas, including oncology, virology, and neuroscience.[1]

This compound (CAS No. 216985-30-7) serves as a quintessential example of this molecular architecture.[2] The ethyl ester at the 4-position provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic utility. This guide will provide a detailed exploration of its synthesis, characterization, and the underlying chemical principles that govern its formation.

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 4-halonitrobenzene and ethyl piperidine-4-carboxylate.

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group in the para position to the halogen is critical, as it activates the aromatic ring towards nucleophilic attack.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the carbon atom bearing the leaving group (typically fluorine or chlorine) on the nitroaromatic ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group and Rearomatization: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final N-arylated product. The choice of leaving group is important; fluoride is often preferred as it is highly electronegative, enhancing the electrophilicity of the carbon it is attached to, and is an excellent leaving group in this context.

Caption: Figure 1: Mechanism of the SNAr Reaction.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 1-fluoro-4-nitrobenzene and ethyl piperidine-4-carboxylate.

Materials and Reagents:

-

1-Fluoro-4-nitrobenzene

-

Ethyl piperidine-4-carboxylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

-

Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Figure 2: Synthesis Workflow.

Analytical Characterization: A Self-Validating System

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following combination of analytical techniques provides a self-validating system.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound, based on analysis of structurally similar molecules.[3][4]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.0 and 8.0-8.2 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Piperidine Protons: Multiplets in the range of δ 1.5-4.0 ppm. Protons alpha to the nitrogen will be deshielded and appear further downfield. Ethyl Ester Protons: A quartet (approx. δ 4.1-4.2 ppm) and a triplet (approx. δ 1.2-1.3 ppm). |

| ¹³C NMR | Aromatic Carbons: Peaks in the aromatic region (approx. δ 110-155 ppm). The carbon bearing the nitro group and the carbon attached to the piperidine nitrogen will be distinct. Carbonyl Carbon: A peak around δ 174-176 ppm. Piperidine Carbons: Peaks in the aliphatic region (approx. δ 25-55 ppm). Ethyl Ester Carbons: Peaks around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃). |

| FT-IR | N-O Stretching (Nitro Group): Strong, characteristic bands around 1500-1530 cm⁻¹ (asymmetric) and 1330-1350 cm⁻¹ (symmetric). C=O Stretching (Ester): A strong band around 1720-1740 cm⁻¹. C-N Stretching: Bands in the region of 1200-1350 cm⁻¹. Aromatic C-H Stretching: Bands above 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion Peak (M⁺): Expected at m/z = 278.30. Fragmentation patterns may include loss of the ethoxy group (-OC₂H₅) and cleavage of the piperidine ring. |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to observe the molecular ion peak.

Caption: Figure 3: Analytical Workflow.

Applications in Research and Drug Development

As a versatile chemical intermediate, this compound is not typically an end-product for therapeutic use but rather a crucial building block. Its primary application lies in the synthesis of more complex molecules with potential biological activity.

-

Precursor to Anilines: The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of a wide range of compounds, including enzyme inhibitors, receptor antagonists, and other potential therapeutic agents.

-

Scaffold for Library Synthesis: The dual functionality of the N-arylpiperidine core and the C-4 ester allows for diverse and combinatorial derivatization, making it an ideal scaffold for generating libraries of compounds for high-throughput screening.

-

Probes for Biological Systems: The nitrophenyl group can act as a useful spectroscopic or electrochemical probe in certain biological assays.

While specific biological activity data for this compound is not widely published, the broader class of N-arylpiperidine derivatives has demonstrated a wide range of pharmacological effects, including but not limited to anticancer, antimicrobial, and neuroprotective activities.[1]

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The delineated SNAr protocol is robust and mechanistically well-understood, offering an efficient route to this valuable synthetic intermediate. The comprehensive analytical workflow ensures the unambiguous confirmation of the product's structure and purity. The strategic importance of this scaffold in medicinal chemistry and drug discovery underscores the utility of the methodologies presented herein. It is anticipated that this guide will serve as a valuable resource for researchers engaged in the synthesis of novel piperidine-based compounds.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ethyl 1-(4-nitrophenyl)-4-piperidine carboxylate(CAS# 216985-30-7). (n.d.). Angene Chemical. Retrieved from [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved from [Link]

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate: Synthesis, Structural Elucidation, and Therapeutic Potential

This technical guide provides a comprehensive overview of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a robust synthetic pathway, detailed spectroscopic characterization, and explore its potential as a scaffold for drug discovery, supported by an analysis of its constituent functional groups and their known bioactivities.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone in the architecture of many pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle is a prevalent motif in a vast array of clinically approved drugs, targeting a wide spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[1] The conformational flexibility of the piperidine ring, typically adopting a stable chair conformation, allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[3] Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties such as lipophilicity and basicity, and for establishing key hydrogen bonding interactions within receptor binding pockets.[1]

The subject of this guide, this compound, incorporates three key structural features: the privileged piperidine scaffold, an electron-withdrawing 4-nitrophenyl group attached to the piperidine nitrogen, and an ethyl carboxylate moiety at the 4-position. This combination of functionalities suggests a rich potential for this molecule as a versatile intermediate or a bioactive compound in its own right.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central piperidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with an ethyl carboxylate group.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 216985-30-7 | [4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [4] |

| Molecular Weight | 278.30 g/mol | [4] |

The 4-nitrophenyl group significantly influences the electronic properties of the piperidine nitrogen, reducing its basicity due to the strong electron-withdrawing nature of the nitro group. The ethyl ester functionality provides a site for potential hydrogen bond acceptance and can be readily hydrolyzed to the corresponding carboxylic acid, offering a route to further derivatization or to compounds with altered pharmacokinetic profiles.

Synthesis of this compound

The synthesis of N-aryl piperidines is a well-established field in organic chemistry, with the Buchwald-Hartwig amination being a particularly powerful and versatile method for the formation of the crucial C-N bond.[4][5][6] This palladium-catalyzed cross-coupling reaction allows for the efficient connection of an aryl halide with an amine under relatively mild conditions, tolerating a wide range of functional groups.[4]

A logical and efficient synthetic route to this compound involves the Buchwald-Hartwig coupling of ethyl piperidine-4-carboxylate with 1-fluoro-4-nitrobenzene or 1-bromo-4-nitrobenzene.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the N-arylation of piperidines.[7]

Materials:

-

Ethyl piperidine-4-carboxylate

-

1-Fluoro-4-nitrobenzene (or 1-bromo-4-nitrobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add the aryl halide (1.0 equivalent) and the base (1.4-2.0 equivalents).

-

Add anhydrous toluene or dioxane via syringe.

-

Stir the mixture for a few minutes, then add ethyl piperidine-4-carboxylate (1.1-1.2 equivalents).

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-